3-Iodo-5-nitropyridin-4-amine
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Overview
Description
3-Iodo-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H4IN3O2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position, a nitro group at the fifth position, and an amino group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitropyridin-4-amine typically involves the nitration of 3-iodopyridine followed by the introduction of an amino group. One common method involves the reaction of 3-iodopyridine with nitric acid to form 3-iodo-5-nitropyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts and arylboronic acids.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the iodine atom with other functional groups.
Hydrazine Hydrate: Employed in reduction reactions to convert the nitro group to an amino group.
Nitric Acid: Utilized in the nitration process to introduce the nitro group.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aminopyridines: Resulting from the reduction of the nitro group.
Nitroso Derivatives: Produced through the oxidation of the amino group.
Scientific Research Applications
3-Iodo-5-nitropyridin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-nitropyridine: Similar structure but lacks the amino group at the fourth position.
5-Iodo-3-nitropyridine: Similar structure but with different positions of the iodine and nitro groups.
4-Amino-3-nitropyridine: Similar structure but lacks the iodine atom.
Uniqueness
3-Iodo-5-nitropyridin-4-amine is unique due to the presence of all three functional groups (iodine, nitro, and amino) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-iodo-5-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGOVTVBJLGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856614 |
Source
|
Record name | 3-Iodo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352905-69-1 |
Source
|
Record name | 3-Iodo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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